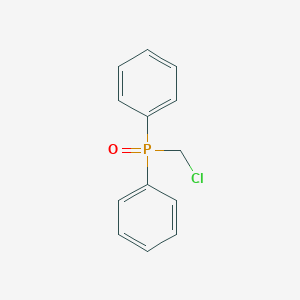

(Chloromethyl)diphenylphosphine Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[chloromethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFFLDNJJJXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Chloromethyl)diphenylphosphine Oxide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of (Chloromethyl)diphenylphosphine oxide, a versatile organophosphorus compound with significant potential in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and field-proven insights, this document delves into its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Core Identification and Physicochemical Properties

This compound, a key synthetic building block, is uniquely identified by its CAS number. Its fundamental properties are summarized below, providing a foundational understanding for its application in a laboratory setting.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1806-49-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂ClOP | [3] |

| Molecular Weight | 250.66 g/mol | [2][3] |

| Appearance | White solid | [Coompo Research Chemicals] |

| Melting Point | 137-138 °C | [SciELO México] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [Coompo Research Chemicals] |

| Storage Conditions | Store at 2-8°C, protected from air and light | [Coompo Research Chemicals] |

Synthesis and Mechanistic Insights

The reliable synthesis of this compound is crucial for its application. A well-established and reproducible two-step method starts from the readily available chlorodiphenylphosphine.

Two-Step Synthesis Protocol

This synthetic pathway involves the initial formation of a hydroxymethyl intermediate, followed by chlorination.

Step 1: Synthesis of Hydroxymethyldiphenylphosphine oxide

The first step involves the reaction of chlorodiphenylphosphine with an aqueous solution of formaldehyde in the presence of hydrochloric acid.

-

Reaction: The phosphorus atom of chlorodiphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The acidic conditions facilitate the reaction and subsequent workup.

-

Protocol:

-

To a stirred solution of chlorodiphenylphosphine (1 equivalent) in a suitable solvent (e.g., concentrated hydrochloric acid), add an excess of 37% aqueous formaldehyde solution.

-

Heat the reaction mixture at 100°C overnight.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or ³¹P NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, hydroxymethyldiphenylphosphine oxide, will precipitate. Isolate the solid by filtration, wash with water, and dry under vacuum.

-

Step 2: Synthesis of this compound

The intermediate hydroxymethyldiphenylphosphine oxide is then chlorinated using thionyl chloride.

-

Reaction: The hydroxyl group is converted into a good leaving group by reaction with thionyl chloride, which is then displaced by the chloride ion in an SN2-type reaction.

-

Protocol:

-

Dissolve hydroxymethyldiphenylphosphine oxide (1 equivalent) in dichloromethane.

-

To this solution, add thionyl chloride (2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 3 hours.

-

Carefully quench the reaction with water.

-

Neutralize the solution with aqueous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.

-

Caption: Two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the chloromethyl group, making it a valuable precursor for a variety of functionalized phosphine oxides.

Precursor to Phosphonium Salts for Wittig-Type Reactions

The chloromethyl group can readily undergo nucleophilic substitution with triphenylphosphine to form a phosphonium salt. This salt, upon deprotonation with a strong base, generates the corresponding ylide, a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.

Caption: Formation of a phosphorus ylide from this compound for the Wittig reaction.

Synthesis of Vinyl Diphenylphosphine Oxide

This compound can serve as a precursor to vinyl diphenylphosphine oxide, a valuable monomer for the production of flame-resistant polymers.[4] This transformation typically involves a dehydrochlorination reaction.

Ligand in Coordination Chemistry

The phosphine oxide group is a strong Lewis base and can coordinate to a variety of metal centers. This compound has been utilized as a ligand in the synthesis of organometallic complexes, for example, with tin and uranium. In these complexes, the chlorine atom of the chloromethyl group does not directly coordinate to the metal center but can influence the solid-state packing through dipolar interactions.

Applications in Drug Discovery and Development

The phosphine oxide moiety has gained significant attention in medicinal chemistry, largely due to the FDA approval of the anticancer drug Brigatinib, which features a dimethylphosphine oxide group.[5][6] This has spurred interest in phosphine oxides as valuable functional groups for modulating the physicochemical and pharmacokinetic properties of drug candidates.

The Role of the Phosphine Oxide Group in Medicinal Chemistry

-

Hydrogen Bond Acceptor: The P=O bond is a strong hydrogen bond acceptor, enabling potent interactions with biological targets.[5]

-

Improved Physicochemical Properties: Incorporation of a phosphine oxide group can increase the polarity of a molecule, leading to enhanced aqueous solubility and improved metabolic stability.[5]

-

Scaffold for Derivatization: The tetrahedral geometry of the phosphorus atom provides three vectors for chemical modification, allowing for fine-tuning of the molecule's properties.[5]

This compound, with its reactive chloromethyl handle, is a prime candidate for introducing the beneficial diphenylphosphine oxide scaffold into potential drug molecules. This allows for the exploration of new chemical space and the development of novel therapeutics with improved properties.

Potential Application in Peptide Chemistry

While the direct use of this compound in peptide synthesis is not extensively documented, its structure suggests potential applications, particularly in solid-phase peptide synthesis (SPPS). The chloromethyl group could, in principle, be used to anchor the C-terminus of the first amino acid to a solid support, analogous to the classic Merrifield resin (a chloromethylated polystyrene).[7] This would introduce a phosphine oxide moiety at the C-terminus of the synthetic peptide, potentially influencing its conformation and biological activity.

Caption: Conceptual workflow for utilizing a this compound-functionalized resin in SPPS.

Furthermore, its known application in the "production of peptide thioester" suggests its utility in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins.[1]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent.

GHS Classification for this compound: [2]

-

Pictogram:

-

Corrosion

-

-

Signal Word: Danger

-

Hazard Statement:

-

H314: Causes severe skin burns and eye damage.[2]

-

-

Precautionary Statements:

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry place (2-8°C), away from incompatible materials such as strong oxidizing agents. [Coompo Research Chemicals]

-

Keep the container tightly sealed and protected from air and light. [Coompo Research Chemicals]

Disclaimer: This safety information is based on available data from a commercial supplier. A comprehensive, multi-section Safety Data Sheet (SDS) was not publicly available at the time of writing. Users must consult the SDS provided by their supplier for complete and up-to-date safety information and handle the compound accordingly.

Conclusion

This compound is a valuable and versatile reagent with significant potential for researchers, particularly those in the field of drug development. Its straightforward synthesis, reactive chloromethyl group, and the inherent properties of the phosphine oxide moiety make it an attractive building block for the creation of novel molecules with tailored properties. As the importance of phosphine oxides in medicinal chemistry continues to grow, a thorough understanding of key synthons like this compound will be essential for driving innovation in the design and synthesis of next-generation therapeutics.

References

- 1. This compound | 1806-49-1 [chemicalbook.com]

- 2. 1806-49-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C13H12ClOP | CID 608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3035096A - Vinyl diphenylphosphine oxide and method of producing same - Google Patents [patents.google.com]

- 5. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. m.youtube.com [m.youtube.com]

synthesis route for (Chloromethyl)diphenylphosphine oxide

An In-Depth Technical Guide to the Synthesis of (Chloromethyl)diphenylphosphine oxide

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Key Synthetic Building Block

This compound is a valuable organophosphorus reagent widely utilized in synthetic organic chemistry.[1] Its primary application lies in its role as a precursor in the Horner-Wadsworth-Emmons (HWE) and Wittig-Horner reactions, providing a reliable method for the introduction of a methylene group to form alkenes from aldehydes and ketones.[2][3][4] The diphenylphosphinoyl group acts as a potent electron-withdrawing group, stabilizing the adjacent carbanion and facilitating olefination reactions with high efficiency and often with excellent stereoselectivity.[3] This guide provides a comprehensive overview of the most reliable and field-proven synthetic route to this reagent, intended for researchers and professionals in chemical synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the chemistry involved.

Primary Synthesis Route: A Two-Step Approach from Chlorodiphenylphosphine

The most robust and commonly cited synthesis for this compound begins with the commercially available chlorodiphenylphosphine. The pathway involves two sequential, high-yielding steps: first, the formation of a stable hydroxymethyl intermediate, followed by a straightforward chlorination.[5] This route is favored for its operational simplicity and the crystalline, easily purified nature of the intermediate.

Logical Workflow of the Primary Synthesis Route

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of (Hydroxymethyl)diphenylphosphine oxide

The initial step involves the reaction of chlorodiphenylphosphine with an excess of aqueous formaldehyde in the presence of concentrated hydrochloric acid.[5][6] This reaction proceeds via an Arbuzov-type mechanism, where the phosphorus(III) center acts as a nucleophile.

Mechanism of Hydroxymethylation

The reaction is initiated by the protonation of formaldehyde by the strong acid (HCl), which activates the carbonyl carbon towards nucleophilic attack by the phosphorus atom of chlorodiphenylphosphine. This is followed by a series of rearrangements and hydrolysis, ultimately leading to the stable pentavalent phosphine oxide. The large excess of formaldehyde and water drives the reaction to completion.

Caption: Simplified mechanism for the formation of the hydroxymethyl intermediate.

Detailed Experimental Protocol: (Hydroxymethyl)diphenylphosphine oxide

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add chlorodiphenylphosphine (e.g., 12.2 g, 56.0 mmol), 37% aqueous formaldehyde solution (100 mL, ~1.2 mol), and concentrated hydrochloric acid (100 mL).[5]

-

Expert Insight: The significant excess of formaldehyde and HCl is crucial. It ensures the complete conversion of the starting material and maintains an acidic environment that facilitates the reaction and prevents side reactions.

-

-

Reaction: Heat the biphasic mixture to 100°C (steam bath or heating mantle) and maintain vigorous stirring overnight (approx. 16-18 hours).[5] The mixture will become more homogeneous as the reaction progresses.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the volatiles (excess HCl, water, formaldehyde) under reduced pressure using a rotary evaporator. This will typically yield a viscous oil or semi-solid.[5]

-

Trustworthiness: This step is critical for removing the highly corrosive acid. Ensure the vacuum system is protected with a suitable trap.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step must be performed cautiously due to significant CO2 evolution.

-

Extract the aqueous mixture with chloroform or dichloromethane (3 x 50 mL).[5]

-

-

Purification:

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield (Hydroxymethyl)diphenylphosphine oxide as a white, crystalline solid.[5]

-

The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from methanol or an ethyl acetate/hexane mixture.

-

Step 2: Conversion to this compound

The second step is a standard conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). This reaction is highly efficient and proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.

Mechanism of Chlorination

The hydroxyl group of the intermediate attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, which then acts as a nucleophile in an Sₙ2-type attack on the carbon of the chlorosulfite intermediate, displacing the SO₂ and a proton to form the final product and HCl gas.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (Chloromethyl)diphenylphosphine oxide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)diphenylphosphine oxide is a versatile bifunctional reagent that has found utility in a range of chemical syntheses, including as a precursor to Wittig reagents and in the development of novel ligands for catalysis. Its applications extend to the field of medicinal chemistry, where the phosphine oxide moiety is increasingly recognized for its potential to enhance the pharmacokinetic properties of drug candidates.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into its molecular framework.

This guide offers a comprehensive overview of the ¹H, ³¹P, and ¹³C NMR spectroscopic data of this compound. Beyond a mere presentation of spectral parameters, this document aims to provide a deeper understanding of the underlying principles that govern the observed chemical shifts and coupling constants. Furthermore, it furnishes a detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring reproducibility and accuracy in your own research endeavors.

Molecular Structure and NMR-Active Nuclei

The foundational step in interpreting the NMR spectra of this compound is to visualize its molecular structure and identify the nuclei that will give rise to NMR signals.

Caption: Molecular structure of this compound.

The key NMR-active nuclei in this molecule are:

-

¹H (Protons): Present in the chloromethyl group and the two phenyl rings.

-

³¹P (Phosphorus-31): The central phosphorus atom, which is 100% naturally abundant and has a spin of I = 1/2, making it an excellent nucleus for NMR studies.

-

¹³C (Carbon-13): Present in the chloromethyl group and the phenyl rings. Although the natural abundance of ¹³C is only 1.1%, modern NMR techniques readily allow for its detection.

Spectroscopic Data Summary

The following tables summarize the experimentally determined NMR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.94 | Doublet (d) | ²J(P,H) = 6.5 | CH₂ |

| 7.39 | Multiplet (m) | - | meta- & para-Aryl |

| 7.73 | Multiplet (m) | - | ortho-Aryl |

Table 2: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| 29.6 | Singlet |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 37.6 | Doublet (d) | ¹J(P,C) = 72.0 | CH₂ |

| 128.7 | Doublet (d) | ²J(P,C) = 12.2 | meta-Aryl |

| 129.60 | Doublet (d) | ¹J(P,C) = 104.0 | ipso-Aryl |

| 131.4 | Doublet (d) | ³J(P,C) = 9.42 | ortho-Aryl |

| 132.5 | Doublet (d) | ⁴J(P,C) = 2.70 | para-Aryl |

In-Depth Spectral Interpretation

¹H NMR Spectrum: The Signature of Phosphorus Coupling

The ¹H NMR spectrum of this compound is characterized by two main regions: the aliphatic region, where the chloromethyl protons resonate, and the aromatic region, corresponding to the phenyl protons.

The most informative signal in the aliphatic region is the doublet at 3.94 ppm. This splitting pattern is a direct consequence of two-bond coupling (²J) between the phosphorus nucleus and the protons of the chloromethyl group. The magnitude of this coupling constant, ²J(P,H) = 6.5 Hz, is typical for geminal P-H coupling in phosphine oxides. This coupling provides unambiguous evidence for the connectivity between the phosphorus atom and the chloromethyl group.

The aromatic region displays two multiplets at 7.39 and 7.73 ppm. The downfield multiplet at 7.73 ppm is assigned to the ortho protons of the phenyl rings. Their deshielding is attributed to the anisotropic effect of the P=O bond and the electron-withdrawing nature of the phosphine oxide group. The upfield multiplet at 7.39 ppm arises from the meta and para protons.

³¹P NMR Spectrum: A Window into the Phosphorus Environment

The ³¹P NMR spectrum exhibits a single resonance at 29.6 ppm. The chemical shift of a phosphorus nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the substituents. For pentavalent phosphorus compounds like phosphine oxides, the chemical shift typically falls in a well-defined range. The observed shift of 29.6 ppm is consistent with a tetracoordinated phosphine oxide bearing alkyl and aryl substituents. The absence of any coupling in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single, unique phosphorus environment in the molecule.

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon framework and further illustrates the influence of the phosphorus nucleus through P-C coupling .

-

Chloromethyl Carbon (CH₂): The signal at 37.6 ppm is split into a doublet with a large coupling constant of ¹J(P,C) = 72.0 Hz . This one-bond coupling is a powerful tool for identifying carbons directly attached to phosphorus. The magnitude of ¹J(P,C) is influenced by the hybridization of the carbon and the phosphorus atoms, as well as the nature of the other substituents on phosphorus.

-

Aromatic Carbons: The signals for the phenyl carbons are also split due to coupling with the phosphorus nucleus, albeit with smaller coupling constants as the number of intervening bonds increases.

-

The ipso-carbon (the carbon directly attached to phosphorus) appears as a doublet at 129.60 ppm with a large one-bond coupling constant of ¹J(P,C) = 104.0 Hz .

-

The meta-carbons resonate at 128.7 ppm with a two-bond coupling constant of ²J(P,C) = 12.2 Hz .

-

The ortho-carbons are found at 131.4 ppm with a three-bond coupling constant of ³J(P,C) = 9.42 Hz .

-

The para-carbon appears at 132.5 ppm with a four-bond coupling constant of ⁴J(P,C) = 2.70 Hz .

-

This characteristic pattern of decreasing P-C coupling constants with an increasing number of bonds is a hallmark of organophosphorus compounds and provides a robust method for assigning the aromatic signals.

Experimental Protocol for NMR Data Acquisition

The following protocol provides a detailed, step-by-step methodology for acquiring high-quality ¹H, ³¹P, and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the use of high-purity deuterated solvent to minimize residual proton signals.

-

Concentration: For ¹H and ³¹P NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR, a higher concentration of 20-30 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of CDCl₃.

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Calibration

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

-

Tuning and Matching: Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H, ³¹P, and ¹³C and matched to the impedance of the spectrometer's electronics. This is a critical step to ensure optimal sensitivity and pulse performance.

-

Locking: The spectrometer's field-frequency lock should be engaged on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The homogeneity of the magnetic field should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

Acquisition Parameters

The following diagram illustrates the general workflow for acquiring the NMR data.

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse (zg) sequence.

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

³¹P NMR Acquisition (with Proton Decoupling):

-

Pulse Program: A standard single-pulse sequence with proton decoupling (zgpg30 or similar).

-

Spectral Width: A wide spectral width of ~200 ppm, centered around 0 ppm, is recommended initially to ensure the signal is captured.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. For quantitative ³¹P NMR, a longer relaxation delay (5 x T₁) is crucial.

-

Number of Scans: 64-128 scans.

-

Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0 ppm.

¹³C NMR Acquisition (with Proton Decoupling):

-

Pulse Program: A standard single-pulse sequence with proton decoupling and NOE enhancement (zgpg30 or similar).

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ³¹P and ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing:

-

¹H and ¹³C: Reference the spectra to the residual solvent signal of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

³¹P: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

-

-

Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis where appropriate.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H, ³¹P, and ¹³C NMR spectroscopic data of this compound. By not only presenting the spectral parameters but also delving into their interpretation and providing a detailed experimental protocol, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and application of these spectroscopic techniques are essential for the quality control, reaction monitoring, and structural elucidation involving this important chemical entity. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

chemical structure and IUPAC name of (Chloromethyl)diphenylphosphine oxide

An In-Depth Technical Guide to (Chloromethyl)diphenylphosphine Oxide: Structure, Synthesis, and Applications

Executive Summary

This compound is a versatile organophosphorus compound that serves as a crucial building block and reagent in modern organic synthesis. Characterized by a tetrahedral phosphorus center bonded to two phenyl groups, an oxygen atom, and a reactive chloromethyl moiety, this compound uniquely combines thermal stability with a site for facile nucleophilic substitution. This guide provides a comprehensive technical overview intended for researchers and drug development professionals. It details the compound's chemical structure and nomenclature, provides a field-proven synthesis protocol with mechanistic insights, summarizes its spectroscopic signature for robust characterization, and explores its key applications in areas such as peptide chemistry and coordination complexes. All data and protocols are grounded in authoritative references to ensure scientific integrity and reproducibility.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental identity and physical characteristics. These properties dictate its handling, solubility, and reactivity profile in experimental design.

Chemical Structure and IUPAC Nomenclature

The structure of this compound features a central phosphorus(V) atom. The formal name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is [chloromethyl(phenyl)phosphoryl]benzene .[1] This name systematically describes the phosphoryl group (P=O) attached to a chloromethyl group and two phenyl rings.

Chemical Structure:

Caption: General Sₙ2 reactivity of the title compound.

Key Applications

-

Peptide Synthesis: This reagent is used in the production of peptide thioesters. T[2][3]he phosphine oxide moiety can be leveraged in ligation or coupling strategies, where the chloromethyl group serves as a reactive handle to anchor or modify peptide chains.

-

Coordination Chemistry: As a ligand, this compound coordinates to metal centers, such as tin and uranium, through the phosphoryl oxygen atom. W[4]hile the chlorine atom does not directly interact with the metal, its presence offers a site for post-coordination modification of the complex, allowing for the synthesis of more elaborate supramolecular structures. *[4] Wittig-Horner Reagent Precursor: The compound is a precursor to phosphonate ylides. Deprotonation of the methylene group (after conversion of the chloride to a better leaving group or direct reaction with a strong base) generates a carbanion stabilized by the adjacent phosphoryl group. This anion, a Horner-Wadsworth-Emmons reagent, reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity.

-

Flame Retardants and Polymer Chemistry: Phosphine oxides are well-established as effective flame retardants. M[5]onomers containing the diphenylphosphine oxide group can be incorporated into polymer backbones to enhance their thermal stability and flame-retardant properties. T[5]he chloromethyl group provides a convenient point for polymerization or grafting onto existing polymer chains.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are paramount to ensuring safety and maintaining the reagent's integrity.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. T[6]he compound is a stable solid, but fine powders can become airborne.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C), as recommended by suppliers. S[2][7]torage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow hydrolysis from atmospheric moisture.

-

Hazards: While specific toxicity data for this compound is limited, related organophosphorus compounds can be irritants. It is prudent to treat it as potentially harmful if swallowed or inhaled and as a skin/eye irritant. I[6][8]n case of fire, hazardous decomposition products may include carbon oxides and phosphorus oxides.

This compound is a high-value reagent whose utility is rooted in the predictable and versatile reactivity of its chloromethyl group, activated by the stable diphenylphosphoryl moiety. Its straightforward synthesis and well-defined spectroscopic properties make it a reliable component in the synthetic chemist's toolbox. From its role in constructing complex metal-organic frameworks to its application in the synthesis of modified biopolymers, this compound continues to be relevant for researchers pushing the boundaries of materials science and drug discovery.

References

- 1. This compound | C13H12ClOP | CID 608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1806-49-1 [chemicalbook.com]

- 3. This compound | 1806-49-1 - Coompo [coompo.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Phosphine oxide, (4-chlorophenyl)diphenyl- | 34303-18-9 | Benchchem [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. 1806-49-1|this compound|BLD Pharm [bldpharm.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

(Chloromethyl)diphenylphosphine Oxide: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Introduction: The Unassuming Power of the Phosphine Oxide Moiety

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. Among the functional groups that have garnered significant attention for their ability to modulate the physicochemical and biological profiles of drug candidates, the phosphine oxide group stands out.[1] Its introduction into a molecule can dramatically increase polarity, leading to improved solubility and metabolic stability.[1][2] This technical guide delves into the core literature surrounding a key reagent in this field: (Chloromethyl)diphenylphosphine oxide. We will explore its discovery, detail its synthesis, and illuminate its application as a cornerstone in the construction of complex, biologically active molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile compound.

The Genesis of a Key Reagent: Unraveling the Discovery

The foundational work on the synthesis of α-chloro phosphine oxides can be traced back to the pioneering research in organophosphorus chemistry in the mid-20th century. While a single, definitive "discovery" paper for this compound is not readily apparent in modern databases, the early explorations by Russian chemists laid the groundwork. Seminal contributions from the likes of Kabachnik, Tsvetkov, and Petrov in the 1950s established fundamental reactions for the formation of carbon-phosphorus bonds.[3][4]

A significant early synthesis of this compound was reported by K. A. Petrov and his colleagues in a 1958 publication in the Journal of General Chemistry of the USSR. Their work likely involved the reaction of organophosphorus precursors with formaldehyde and a chlorinating agent, a common strategy at the time for the introduction of a chloromethyl group onto a phosphorus center. This early work, though perhaps not widely accessible today, was instrumental in establishing the feasibility of synthesizing such compounds.

Modern synthetic chemistry, however, often favors more streamlined and reproducible methods. A widely adopted and practical synthesis, and the one we will detail here, proceeds from the readily available hydroxymethyldiphenylphosphine oxide.

Synthesis of this compound: A Validated Protocol

The conversion of hydroxymethyldiphenylphosphine oxide to its chlorinated counterpart is a robust and efficient process. The following protocol is a self-validating system, with the rationale for each step clearly delineated to ensure both technical accuracy and a deep understanding of the underlying chemistry.

Experimental Protocol: From Hydroxyl to Chloride

This protocol is adapted from established literature procedures.[5]

Step 1: Preparation of the Starting Material - Hydroxymethyldiphenylphosphine oxide

-

To a solution of chlorodiphenylphosphine (12.2 g, 56.0 mmol), add a 37% aqueous formaldehyde solution (100 mL, 1.2 mol) and concentrated hydrochloric acid (100 mL).

-

Heat the mixture at 100°C overnight.

-

Evaporate the reaction mixture under reduced pressure to yield an oil.

-

Neutralize the oil with an aqueous sodium bicarbonate solution and extract with chloroform (3 x 40 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield hydroxymethyldiphenylphosphine oxide.

Causality: The reaction of chlorodiphenylphosphine with formaldehyde in the presence of acid is a classic method to introduce a hydroxymethyl group onto the phosphorus atom. The acidic conditions facilitate the electrophilic attack of protonated formaldehyde on the phosphorus.

Step 2: Chlorination to this compound

-

Dissolve hydroxymethyldiphenylphosphine oxide (4.0 g, 17.2 mmol) in dichloromethane (25 mL).

-

To this solution, add thionyl chloride (2.5 mL, 34.3 mmol).

-

Stir the mixture for 3 hours at room temperature.

-

Quench the reaction by carefully adding water (~50 mL).

-

Neutralize the solution with aqueous sodium bicarbonate and extract with dichloromethane.

-

Combine the organic layers, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting white solid is this compound.

Causality: Thionyl chloride is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Hydroxymethyldiphenylphosphine oxide | [5] |

| Reagent | Thionyl Chloride | [5] |

| Solvent | Dichloromethane | [5] |

| Reaction Time | 3 hours | [5] |

| Temperature | Room Temperature | [5] |

| Yield | 67% | [5] |

| Melting Point | 137-138 °C | [5] |

Reaction Mechanism and Key Applications

This compound is a powerful reagent primarily utilized in olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[6]

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[6] In the case of this compound, the corresponding phosphine oxide-stabilized carbanion is generated and utilized.

The reaction begins with the deprotonation of this compound by a strong base, such as n-butyllithium, to form a highly nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of a transient oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired alkene and a water-soluble diphenylphosphinate salt, which is easily removed during aqueous workup. A key advantage of the HWE reaction is its high (E)-stereoselectivity for the formation of trans-alkenes.[6]

Application in Drug Discovery: The Brigatinib Story

The true power of phosphine oxides in medicinal chemistry is exemplified by the development of Brigatinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) used in the treatment of non-small cell lung cancer.[7][8][9] The incorporation of a dimethylphosphine oxide moiety into the Brigatinib scaffold was a critical design element that conferred several advantageous properties.[7]

The phosphine oxide group in Brigatinib acts as a strong hydrogen bond acceptor, leading to high-affinity binding to the ALK kinase domain.[7][8] Furthermore, its polarity significantly enhances the aqueous solubility and metabolic stability of the drug, contributing to its favorable pharmacokinetic profile.[1][2] The success of Brigatinib has spurred further interest in the use of phosphine oxides as a valuable functional group in drug design.[7]

Conclusion: A Versatile Tool for the Modern Chemist

This compound has evolved from its early discovery in the annals of organophosphorus chemistry to become a key reagent in the modern synthetic chemist's toolbox. Its straightforward synthesis and its utility in the powerful Horner-Wadsworth-Emmons reaction make it an invaluable tool for the construction of complex molecular architectures. The profound impact of the phosphine oxide moiety on the properties of drug molecules, as so clearly demonstrated by Brigatinib, ensures that this compound and related reagents will continue to play a vital role in the future of drug discovery and development.

References

- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. preprints.org [preprints.org]

- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 5. scielo.org.mx [scielo.org.mx]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. enamine.net [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

safety, handling, and storage of (Chloromethyl)diphenylphosphine oxide

An In-depth Technical Guide to the Safety, Handling, and Storage of (Chloromethyl)diphenylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile reagent utilized in various synthetic applications, notably in the production of peptide thioesters.[1] Its utility in complex chemical synthesis, particularly within drug development workflows, necessitates a thorough understanding of its properties to ensure safe and effective handling. This guide provides a comprehensive overview of the critical safety, handling, and storage protocols for this compound, grounded in established chemical safety principles. It is designed to empower researchers with the knowledge to mitigate risks and maintain a secure laboratory environment.

Section 1: Hazard Identification and Core Safety Characteristics

A foundational aspect of safe laboratory practice is the comprehensive identification of a substance's inherent hazards. This compound is a compound that demands careful handling due to its potential health and reactivity risks.

Health Hazard Profile

The primary health concerns associated with this compound, as identified in safety data sheets, involve direct contact and ingestion.

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2] Ingestion can lead to systemic effects, and immediate medical attention is required.[2]

-

Skin and Eye Irritation: Direct contact with the skin or eyes can cause irritation.[2] Prolonged or repeated exposure may lead to more severe effects. Protective measures are crucial to prevent any contact.

Physicochemical Hazards

While stable under recommended storage conditions, the compound presents hazards related to its physical state and potential reactions.[2]

-

Dust Formation: As a solid, it can form dust clouds which may be irritant and pose an inhalation risk.[2] Engineering controls and handling techniques must be employed to prevent the dispersion of dust.[2]

-

Combustibility: In the event of a fire, it may decompose and emit poisonous fumes, including carbon oxides, phosphorus oxides, and hydrogen chloride gas.[2][3]

Summary of Safety Data

The following table summarizes the key safety information for this compound.

| Parameter | Data | Source |

| GHS Classification | Acute Toxicity, Oral (Category 4) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed | [2] |

| Primary Routes of Exposure | Ingestion, Skin Contact, Eye Contact, Inhalation (of dust) | [2] |

| Incompatibilities | Strong oxidizing agents | [2] |

| Hazardous Decomposition | Carbon oxides, phosphorus oxides, hydrogen chloride gas | [2][3] |

Section 2: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic risk assessment before any handling of this compound. This workflow ensures that all potential hazards are identified and controlled.

Workflow for Pre-Handling Risk Assessment

The following diagram outlines a logical process for assessing and mitigating risks associated with this chemical.

Caption: Risk assessment workflow for this compound.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is non-negotiable when working with this compound. The causality behind these steps is to minimize exposure and prevent accidental release.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All handling, including weighing and transfers, must be conducted in a certified chemical fume hood.[2] This is critical to prevent the inhalation of any airborne dust particles and to contain any potential spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily accessible and tested regularly.[2]

Protocol for Weighing and Dispensing

-

Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

PPE: Don appropriate Personal Protective Equipment as detailed in Section 4.

-

Transfer: Perform all operations on a disposable mat within the fume hood to contain any minor spills. Carefully transfer the required amount of the solid chemical from the stock container to a tared weigh boat or secondary container.

-

Technique: Use a "lift and tap" technique with the spatula rather than a scooping motion that could generate dust. Avoid any actions that could cause the powder to become airborne.[2]

-

Closure: Immediately and securely close the primary stock container after dispensing.[2]

-

Cleanup: Wipe down the spatula and work surface with a damp cloth (if compatible with your process) to collect any residual dust. Dispose of all contaminated materials (weigh boats, wipes, gloves) in a designated hazardous waste container.

-

Post-Handling: Wash hands and face thoroughly with soap and water after completing the task and removing PPE.[2]

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide adequate protection against the specific hazards of this compound.

| Equipment | Specification | Rationale | Source |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and irritation. Inspect gloves before use. | [2] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. | [2] |

| Skin/Body Protection | Long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. | [2] |

| Respiratory Protection | A dust respirator may be required if engineering controls are insufficient or during large-scale transfers. | To prevent inhalation of fine particles. Use should be based on a formal risk assessment and comply with local regulations. | [2] |

PPE Donning and Doffing Procedure

Proper procedure is critical to prevent cross-contamination.

Caption: Standard PPE donning and doffing sequence.

Section 5: Storage and Incompatibility

Correct storage is essential for maintaining the chemical's stability and preventing hazardous reactions.

Storage Conditions

-

Container: Keep the container tightly closed to prevent contamination.[2]

-

Location: Store in a cool, dark, and well-ventilated area.[2]

-

Separation: Store away from incompatible materials, particularly strong oxidizing agents.[2]

Known Incompatibilities

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.

-

Water/Moisture: While the SDS for this compound does not explicitly state a violent reaction with water, closely related compounds like chlorodiphenylphosphine are known to react violently.[3] Therefore, it is prudent to protect the compound from moisture to avoid potential hydrolysis, which could release hydrogen chloride gas. Store in a dry environment.

Section 6: Emergency Procedures

Preparedness is key to effectively managing any incidents.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[2]

-

Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[2]

Spill Response

The response to a spill should be swift and methodical to prevent exposure and environmental contamination.

Caption: Decision tree for solid chemical spill response.

-

Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area.

-

Control: Prevent the dispersion of dust.[2]

-

Cleanup: Wearing appropriate PPE, carefully sweep the solid material into a suitable, airtight container for disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the collected material and all cleanup supplies as hazardous waste in accordance with all federal, state, and local regulations.[2]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Containerization: Collect waste material, including contaminated PPE and spill cleanup debris, in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Disposal Route: Disposal must be conducted through a licensed waste disposal company.[4] One possible method is incineration in a chemical incinerator equipped with an afterburner and scrubber system to handle the hazardous decomposition products.[2] Always adhere to local, state, and federal environmental regulations.[2]

References

An In-depth Technical Guide to the Solubility Profile of (Chloromethyl)diphenylphosphine Oxide

This guide provides a comprehensive overview of the solubility characteristics of (Chloromethyl)diphenylphosphine oxide, a crucial intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a detailed protocol for determining its profile in common laboratory solvents. Our approach is grounded in scientific principles, ensuring that the methodologies presented are robust and validated.

Introduction to this compound and its Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₂ClOP, is a solid organophosphorus compound.[1] Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation. The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.

Key Physicochemical Properties:

-

Molecular Weight: 250.66 g/mol [1]

-

Appearance: White to off-white solid[2]

-

Melting Point: 139-141 °C

-

Polarity: The molecule possesses a significant dipole moment due to the polar phosphine oxide group (P=O). The topological polar surface area is 17.1 Ų.[3]

-

Hydrogen Bonding: The oxygen atom of the phosphine oxide group can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.[3]

These properties suggest that this compound will exhibit preferential solubility in polar solvents, particularly those that are aprotic. The two phenyl groups contribute to its nonpolar character, which may allow for some solubility in less polar organic solvents.

Known Solubility Profile: A Qualitative Overview

Published data on the quantitative solubility of this compound is limited. However, qualitative assessments indicate the following:

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |

| Ethyl Acetate | Slightly Soluble | [4][5] |

| Dichloromethane | Soluble | [6] |

This information provides a foundational understanding but necessitates a more rigorous, quantitative experimental determination for advanced applications.

Experimental Determination of Solubility Profile

The following protocol outlines a systematic approach to quantitatively determine the solubility of this compound in a range of common laboratory solvents. This method is designed to be self-validating by incorporating equilibrium confirmation and accurate concentration measurement.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (HPLC grade or equivalent):

-

Polar Protic: Methanol, Ethanol, Isopropanol, Water

-

Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)

-

Nonpolar: Toluene, Hexane, Dichloromethane (DCM)

-

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 100 mg) into a series of labeled vials.

-

Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for at least 24 hours to allow them to reach equilibrium. To confirm that equilibrium has been reached, a small aliquot of the supernatant can be taken at 24 and 48 hours. If the concentrations are within a small margin of error (e.g., ±5%), equilibrium is considered to be established.

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any fine particulate matter that could interfere with the analysis.

-

-

Quantitative Analysis (HPLC Method Example):

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the calibration range.

-

Inject the diluted samples and calibration standards onto the HPLC system.

-

A typical HPLC method might use a C18 column with a mobile phase of acetonitrile and water with UV detection at a suitable wavelength (e.g., 224 nm).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve and calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Interpreting the Solubility Profile: A Mechanistic Perspective

The experimentally determined solubility data can be rationalized by considering the intermolecular forces between this compound and the various solvents.

Figure 2: Key factors influencing the solubility of this compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): High solubility is anticipated in these solvents. The strong dipole of the phosphine oxide group will interact favorably with the dipoles of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can act as hydrogen bond donors, interacting with the hydrogen bond accepting oxygen of the phosphine oxide.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted in these solvents. While the phenyl groups of the solute can engage in van der Waals interactions with these solvents, the highly polar phosphine oxide group will be disfavored.

-

Dichloromethane (DCM): As a polar aprotic solvent with a significant dipole moment, DCM is expected to be a good solvent for this compound, which aligns with the qualitative data.[6]

-

Water: Due to the large nonpolar surface area of the two phenyl groups, the solubility in water is expected to be very low.

Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility profile of this compound. While existing data offers a qualitative starting point, the detailed protocol herein allows for the generation of precise, quantitative solubility data essential for its application in research and development. A thorough understanding of its solubility, grounded in its physicochemical properties, will enable scientists to optimize reaction conditions, purification methods, and formulation strategies.

References

- 1. This compound | 1806-49-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C13H12ClOP | CID 608371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1806-49-1 | this compound - Moldb [moldb.com]

- 5. Phosphine oxide, (chloromethyl)dimethyl- | C3H8ClOP | CID 74224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1806-49-1 - Coompo [coompo.com]

physical properties like melting point and appearance

< A Comprehensive Technical Guide to the Determination and Interpretation of Melting Point and Physical Appearance for Pharmaceutical Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rigorous landscape of pharmaceutical development, the precise characterization of an active pharmaceutical ingredient (API) is paramount. Among the fundamental physical properties, melting point and physical appearance serve as critical initial indicators of a compound's identity, purity, and solid-state form. These properties are not merely descriptive data points; they are foundational to ensuring the quality, safety, and efficacy of the final drug product.[1][2] A deviation in melting point can signal the presence of impurities or an undesired polymorphic form, while a change in appearance can indicate degradation or inconsistency in the manufacturing process.

This guide provides an in-depth exploration of the theoretical principles and practical methodologies for the accurate determination of melting point and the systematic characterization of physical appearance. As a Senior Application Scientist, the focus extends beyond procedural steps to elucidate the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating, integrating best practices and referencing authoritative standards to ensure data integrity.

Section 1: The Theoretical Foundation of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase, a point where both phases exist in equilibrium.[3][4] This physical constant is intrinsically linked to the strength of the intermolecular forces holding the crystal lattice together.

Intermolecular Forces and Molecular Structure

The energy required to disrupt the ordered crystalline lattice is directly proportional to the strength of the intermolecular forces at play. These forces, which dictate a compound's melting point, include:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. Larger molecules, therefore, generally exhibit higher melting points.[5][6]

-

Dipole-Dipole Interactions: Occur between polar molecules, resulting in stronger attractions than dispersion forces and consequently, higher melting points.[7][8]

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction, which leads to significantly elevated melting points in compounds containing O-H, N-H, or F-H bonds.[5]

Molecular structure and symmetry also play a crucial role. Highly symmetrical molecules can pack more efficiently into a crystal lattice, leading to stronger intermolecular interactions and higher melting points.[3][8] Conversely, irregularly shaped molecules disrupt this packing, resulting in lower melting points.[5][6]

Melting Point Depression and Eutectic Mixtures

A pure crystalline solid typically melts over a narrow temperature range (0.5-1.0°C).[7] However, the presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and resulting in a melting point depression —a lowering of the melting point and a broadening of the melting range.[2][7][9] This phenomenon is a fundamental principle used to assess the purity of a substance.

When two components are mixed, the melting point of the mixture is typically lower than that of either pure component. A eutectic mixture is a specific composition of two or more components that melts at the lowest possible temperature for that system, known as the eutectic temperature.[3][10] At this eutectic point, the mixture melts sharply like a pure substance.[9][10]

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12] These different crystalline forms, or polymorphs, can have distinct physical properties, including different melting points, solubilities, and stabilities.[12][13] The identification and control of polymorphism are critical in pharmaceutical development, as an unintended polymorphic transformation can significantly impact a drug's bioavailability and therapeutic efficacy.[11]

Section 2: Methodologies for Melting Point Determination

The selection of a method for melting point determination depends on the nature of the substance, the required accuracy, and the available instrumentation.

Capillary Method

The capillary method is a traditional and widely used technique for determining the melting point of a powdered solid.[1]

Experimental Protocol: Manual Capillary Method (Thiele Tube)

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[14] Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[15][16] Pack the sample tightly by tapping the tube.[14][16]

-

Apparatus Setup: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and attached capillary tube in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the rubber band is above the oil level.

-

Initial Heating: Heat the apparatus relatively quickly to a temperature about 15-20°C below the expected melting point.[15][16]

-

Rate of Heating: Decrease the heating rate to 1-2°C per minute as the expected melting point is approached.[15][17] This slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate measurement.[1]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting).[14][17] This range is the melting point of the substance.

Digital and Automated Melting Point Apparatus

Modern digital melting point apparatuses offer significant advantages in terms of accuracy, reproducibility, and ease of use.[18][19] These instruments typically use a heated metal block and a digital camera or photoelectric detection to automatically determine the melting range.[20][21]

Experimental Protocol: Automated Melting Point Determination

-

Sample Preparation: Prepare the capillary tube as described in the manual method.

-

Instrument Setup: Turn on the apparatus and set the starting temperature, ending temperature, and heating rate according to the instrument's instructions. A typical ramp rate for accurate determination is 1°C/minute.[14]

-

Measurement: Insert the capillary tube into the heating block.[16][18]

-

Data Acquisition: The instrument will heat the sample at the programmed rate and automatically detect and record the onset and completion of melting.[20] The results are displayed digitally.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[22][23] DSC can be used to determine the melting point with high precision and also provides information about the enthalpy of fusion, which is the energy required to melt the solid.[24] This technique is particularly valuable for studying polymorphism and other thermal transitions.[25][26]

Section 3: Systematic Characterization of Physical Appearance

The physical appearance of a drug substance is a critical quality attribute that should be described using standardized terminology.[27] This includes color, crystallinity, and particle morphology.

Color

Color should be assessed under controlled lighting conditions. While visual inspection is common, instrumental methods provide more objective data. The description should be clear and unambiguous (e.g., "white to off-white," "pale yellow").

Crystalline Form

A solid can be either crystalline (possessing a regular, repeating three-dimensional structure) or amorphous (lacking long-range order).[11] The appearance of a crystalline solid should be described by its crystal habit, which refers to the overall shape of the crystals (e.g., needles, plates, prisms).

Protocol for Comprehensive Appearance Description

-

Sample Preparation: Place a small, representative sample on a clean, white surface (e.g., a watch glass).

-

Color Assessment: Observe the sample under a standardized light source against a white and black background. Describe the color using standard terms.

-

Crystallinity Assessment: Examine the sample under a microscope. Note whether the solid is crystalline or amorphous.

-

Crystal Habit Description: If crystalline, describe the shape of the individual crystals.

-

Documentation: Record the complete description in a standardized format, including any other relevant observations (e.g., presence of agglomerates, static nature).

Section 4: Data Presentation and Visualization

Clear and concise presentation of data is essential for effective communication and comparison.

Table 1: Physical Properties of Common Pharmaceutical Compounds

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Appearance |

| Aspirin | 50-78-2 | C₉H₈O₄ | 135-138 | White, crystalline powder |

| Paracetamol | 103-90-2 | C₈H₉NO₂ | 169-171 | White, crystalline powder |

| Ibuprofen | 15687-27-1 | C₁₃H₁₈O₂ | 75-78 | White, crystalline powder |

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical relationships.

References

- 1. westlab.com [westlab.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. Melting point - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sciencing.com [sciencing.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Eutectic system - Wikipedia [en.wikipedia.org]

- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 12. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. flairpharma.com [flairpharma.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. contechweighingscales.com [contechweighingscales.com]

- 21. Digital Melting Point Apparatus [ecoshelworld.com]

- 22. torontech.com [torontech.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 25. resolvemass.ca [resolvemass.ca]

- 26. resolvemass.ca [resolvemass.ca]

- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

theoretical studies on the electronic structure of (Chloromethyl)diphenylphosphine oxide

An In-depth Technical Guide to the Theoretical Study of (Chloromethyl)diphenylphosphine Oxide's Electronic Structure

Authored by: A Senior Application Scientist

Abstract

This compound (CMPO) is an organophosphorus compound whose utility in organic synthesis and potential applications in materials science and drug development necessitate a fundamental understanding of its electronic characteristics.[1] This whitepaper provides a comprehensive technical guide for conducting a theoretical investigation into the electronic structure of CMPO. We outline a robust computational methodology rooted in Density Functional Theory (DFT), detail the rationale behind the selection of computational parameters, and present the expected electronic properties based on established principles for related organophosphorus compounds.[2][3] This guide is intended for researchers, computational chemists, and drug development professionals seeking to model, understand, and predict the reactivity and properties of CMPO and its derivatives.

Introduction: The Scientific Imperative

This compound, with the chemical formula C₁₃H₁₂ClOP, is a multifunctional molecule featuring a central phosphorus atom in a +5 oxidation state, double-bonded to an oxygen atom, and single-bonded to two phenyl rings and a chloromethyl group.[4] The unique electronic configuration of phosphorus allows it to form a variety of compounds with diverse applications.[5] The P=O bond is highly polar, which, combined with the aromatic phenyl rings and the reactive chloromethyl group, creates a molecule with a distinct electronic landscape.

Understanding the electronic structure of CMPO is critical for several reasons:

-

Predicting Reactivity: The distribution of electron density, locations of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface dictate the molecule's susceptibility to nucleophilic and electrophilic attack. This is fundamental for its application as a synthetic reagent.

-

Materials Science: The electronic properties of organophosphorus compounds can be tuned by modifying substituents, making them candidates for optoelectronic applications.[2][6] A detailed electronic structure analysis provides the baseline for designing novel materials with desired properties.

-

Drug Development: The molecule's polarity, hydrogen bonding capability, and reactive sites are key determinants of its potential interactions with biological targets. Computational analysis can provide insights into its pharmacokinetic and pharmacodynamic profiles.

This guide details a first-principles approach using Density Functional Theory (DFT), a powerful quantum chemical method that has proven effective for studying the electronic properties of triphenylphosphine oxide derivatives and other complex organophosphorus systems.[7][8][9]

Methodology: A Validated Computational Protocol

The cornerstone of a reliable theoretical study is a well-defined and validated computational workflow. The protocol described herein is designed to ensure accuracy and reproducibility.

Computational Workflow

The proposed study follows a multi-step process, beginning with the initial structure and culminating in a detailed analysis of electronic properties. This workflow is designed to be self-validating by ensuring the located structure corresponds to a true energy minimum on the potential energy surface.

Caption: Proposed DFT workflow for the analysis of CMPO.

Selection of Theoretical Level

Functional Choice: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record in providing a balanced description of molecular geometries and electronic properties for a wide range of organic and organometallic compounds. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately modeling systems with varied electron densities. Studies on related phosphine oxides have successfully employed DFT methods to elucidate electronic distributions.[7][8]

Basis Set Choice: 6-311G(d,p) A Pople-style split-valence basis set, 6-311G(d,p), is recommended.

-

6-311G: This triple-zeta valence quality provides flexibility for the valence electrons, which are most important for chemical bonding and reactivity.

-

(d,p): The addition of polarization functions is non-negotiable for this system. A 'd' function on heavy atoms (C, O, P, Cl) and a 'p' function on hydrogen atoms are essential to accurately describe the anisotropic nature of electron density in bonds, particularly the polar P=O bond and the geometry around the phosphorus center.[10]

Step-by-Step Experimental Protocol

-

Structure Input: Obtain the SMILES string for CMPO (C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2) from a database like PubChem and convert it to an initial 3D coordinate file.[4]

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using the B3LYP functional and 6-311G(d,p) basis set.

-

Employ a convergence criterion of at least 10⁻⁶ Hartree for the energy and 10⁻⁴ Hartree/Bohr for the forces.

-

This step yields the lowest energy, most stable conformation of the molecule in the gas phase.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Confirm that the calculation yields zero imaginary frequencies. The presence of an imaginary frequency would indicate that the optimized structure is a transition state, not a true minimum, requiring further conformational searching.

-

-

Electronic Property Calculations:

-

With the validated minimum-energy structure, perform a single-point energy calculation to derive the final electronic properties.

-

Generate key outputs:

-

Molecular Orbitals: Visualize the HOMO and LUMO to understand the regions of electron donation and acceptance.

-

Natural Bond Orbital (NBO) Analysis: Calculate the charge distribution on each atom to quantify the polarity of bonds like P=O and C-Cl.

-

Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize electrophilic and nucleophilic sites.

-

-

Predicted Electronic Structure and Properties

Based on the known chemistry of phosphine oxides and the influence of the substituents, we can predict the key findings of the proposed computational study.[3][11]

Molecular Geometry